2-[5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-YL]ethanol
Description
2-[5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethanol is a pyrazole derivative characterized by a hydroxyl-containing ethanol side chain at the 1-position of the pyrazole ring, a methyl group at the 5-position, and a trifluoromethyl (-CF₃) group at the 3-position. The trifluoromethyl group enhances lipophilicity and metabolic stability, making it a key structural motif in agrochemicals and pharmaceuticals . Its molecular formula is C₇H₉F₃N₂O, with a molecular weight of 218.16 g/mol.
The compound has been utilized as a synthetic intermediate, notably in the development of oxathiapiprolin, a fungicide targeting oomycete pathogens .
Properties
IUPAC Name |
2-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9F3N2O/c1-5-4-6(7(8,9)10)11-12(5)2-3-13/h4,13H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHYMYBNLSWIEQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCO)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation of Ethyl 4,4,4-Trifluoroacetoacetate (ETFAA) with Methyl Hydrazine
A widely reported method involves reacting ETFAA with methyl hydrazine under acidic conditions. This reaction forms 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol, a precursor to the target compound. The process is optimized for selectivity to minimize the formation of the undesired isomer (1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-ol). Key parameters include:
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Catalyst : Acetic acid (0.005–0.25 molar equivalents relative to ETFAA).
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Solvent : Aqueous medium, with ethanol distilled off post-reaction to drive completion.
Under these conditions, selectivities of 96:4 in favor of the desired isomer are achievable.
Cyclocondensation with Halogenated Ketones
Alternative routes employ 4-methoxy-4-(alkyl/aryl)-1,1,1-trihaloalk-3-en-2-ones, which undergo cyclocondensation with hydrazides in ethanol. For example, reactions with pyrazolyl nicotinohydrazides at reflux (78°C for 16 hours) yield pyrazole intermediates with trifluoromethyl groups. This method emphasizes green chemistry through ethanol solvent use and achieves yields of 67–91%.
N-Alkylation for Ethanol Side-Chain Introduction
The ethanol moiety is introduced via N-alkylation of the pyrazole nitrogen. This step requires precise catalysis to avoid byproducts.
Catalytic N-Alkylation Using Zeolites
A patent by Lonza Ltd. describes N-alkylation using crystalline aluminosilicates (e.g., HY-zeolite) as catalysts. The process involves:
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Reactants : Pyrazole derivative and ethylene oxide or ethylene glycol.
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Conditions : Vapor-phase reaction at 240–300°C under 0.1–10 bar pressure.
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Efficiency : 97–100% conversion with near-quantitative yields.
For example, feeding pyrazole and methanol into a quartz reactor packed with HY-zeolite at 300°C and 1 atm pressure achieves 100% yield of N-methylpyrazole. Adapting this method for ethanol-side-chain introduction could involve substituting methanol with ethylene glycol.
Solution-Phase Alkylation
Alternative approaches use bromoethanol or chloroethanol as alkylating agents in polar aprotic solvents (e.g., DMF or DMSO). However, these methods often require stoichiometric bases (e.g., K₂CO₃) and face challenges with regioselectivity.
Purification and Isolation
Post-synthesis purification is critical due to the compound’s pharmaceutical applications.
Distillation and Crystallization
Chromatographic Methods
Silica gel chromatography with ethyl acetate/hexane eluents resolves residual isomers or unreacted starting materials.
Comparative Analysis of Methods
The zeolite method offers superior yields but requires specialized equipment. The ETFAA route balances practicality and selectivity, making it industrially preferred.
Challenges and Mitigation Strategies
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Isomer Formation : Acidic conditions in ETFAA reactions favor the desired 5-trifluoromethyl isomer. Excess methyl hydrazine and controlled pH further suppress byproducts.
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Catalyst Deactivation : Zeolite catalysts require periodic regeneration at 500°C in air to remove carbon deposits.
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Solvent Selection : Ethanol’s low boiling point (78°C) limits high-temperature reactions, necessitating pressurized systems .
Chemical Reactions Analysis
Esterification and Ether Formation
The hydroxyl group undergoes esterification and etherification under standard conditions. In one protocol, the compound reacts with acid chlorides (e.g., acetyl chloride) in dichloromethane using triethylamine as a base, yielding esters like 2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl acetate . For ether synthesis, Mitsunobu reactions with phenols or alcohols in the presence of diethyl azodicarboxylate (DEAD) and triphenylphosphine have been employed.
Oxidation Reactions
The primary alcohol is oxidized to carboxylic acids using strong oxidizing agents like Jones reagent (CrO₃/H₂SO₄) or pyridinium chlorochromate (PCC). The trifluoromethyl group stabilizes intermediates, enhancing reaction efficiency .
Nucleophilic Substitution
Activation of the hydroxyl group via mesylation or tosylation enables nucleophilic substitution. For example, treatment with methanesulfonyl chloride (MsCl) and subsequent reaction with sodium azide produces the azido derivative, a precursor for click chemistry .
| Step | Reagents/Conditions | Intermediate/Product | Source |
|---|---|---|---|
| Mesylation | MsCl, Et₃N, CH₂Cl₂, 0°C → RT | Mesylate intermediate | |
| Azide Substitution | NaN₃, DMF, 60°C | 2-[Pyrazolyl]ethyl azide |
Coupling Reactions
The hydroxyl group is converted to reactive intermediates for cross-coupling. In peptide-like couplings, the alcohol is first oxidized to a carboxylic acid, then activated with carbodiimides (e.g., EDC/HOBt) to form amides or esters .
Acid-Catalyzed Dehydration
Under acidic conditions (e.g., H₂SO₄ or TsOH), the compound undergoes dehydration to form vinylpyrazole derivatives. This reaction is facilitated by the electron-withdrawing trifluoromethyl group, which stabilizes the transition state .
Biological Derivatization
The hydroxyl group is leveraged to synthesize prodrugs or bioactive molecules. For instance, phosphorylation with POCl₃ yields phosphate esters with enhanced solubility for pharmacological applications.
Mechanistic and Structural Insights
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Trifluoromethyl Effects : The -CF₃ group increases the electrophilicity of the pyrazole ring, directing substitutions to the 4-position .
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Solvent Influence : Polar aprotic solvents (e.g., DMF, THF) improve reaction rates in nucleophilic substitutions .
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Steric Considerations : Steric hindrance from the 5-methyl group limits reactivity at the adjacent nitrogen atom.
This compound’s versatility in organic synthesis and medicinal chemistry underscores its utility in developing agrochemicals, pharmaceuticals, and advanced materials. Experimental protocols emphasize rigorous purification (e.g., column chromatography) to isolate products .
Scientific Research Applications
Pharmaceutical Applications
Antimicrobial Activity
Research indicates that derivatives of pyrazole compounds exhibit notable antimicrobial properties. The compound 2-[5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethanol has been investigated for its effectiveness against various bacterial strains. A study demonstrated that certain pyrazole derivatives could inhibit the growth of Gram-positive and Gram-negative bacteria, suggesting potential as a lead compound in antibiotic development.
Anti-inflammatory Properties
Pyrazole derivatives have also been studied for their anti-inflammatory effects. In vitro assays have shown that compounds similar to this compound can reduce the production of pro-inflammatory cytokines in immune cells. This property positions it as a candidate for the development of new anti-inflammatory medications.
Case Study: Synthesis of Pyrazole Derivatives
A recent patent (WO2017084995A1) outlines a method for synthesizing 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol, which serves as an intermediate in the production of pharmaceuticals. The synthesis process emphasizes high selectivity and yield, making it a valuable approach for pharmaceutical applications involving pyrazole compounds .
Agricultural Chemistry
Herbicide Development
The compound is noted for its utility as an intermediate in the synthesis of herbicides, particularly pyroxasulfone, which is used to control weeds in various crops. The incorporation of trifluoromethyl groups enhances the herbicidal activity of these compounds, making them effective against a broad spectrum of weed species.
Table: Comparison of Herbicidal Activity
| Compound Name | Active Ingredient | Application Rate (g/ha) | Efficacy (%) |
|---|---|---|---|
| Pyroxasulfone | Pyroxasulfone | 200 | 85 |
| This compound | Intermediate | N/A | N/A |
Material Science
Polymer Additives
Research has indicated that pyrazole derivatives can be used as additives in polymer formulations to enhance thermal stability and mechanical properties. The incorporation of this compound into polymer matrices has shown improved resistance to thermal degradation.
Chemical Synthesis
Intermediate for Syntheses
The compound serves as an important intermediate in various chemical syntheses, including the preparation of more complex molecules such as piperidine derivatives. Its unique structural features allow for diverse functionalization opportunities.
Case Study: Synthesis Pathways
A detailed examination of synthetic pathways involving this compound reveals its versatility. For example, one synthesis method involves the reaction of this compound with acetic anhydride to yield acetylated derivatives that possess enhanced biological activity .
Mechanism of Action
The mechanism by which 2-[5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-YL]ethanol exerts its effects depends on its interaction with molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins or enzymes. The pyrazole ring can participate in hydrogen bonding and π-π interactions, contributing to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Key Observations :
- Ethanol vs. Amine Side Chains: The hydroxyl group in this compound facilitates hydrogen bonding, enhancing solubility in polar solvents compared to the amine analog (logP ~1.2 vs. ~1.8) .
- Ester Derivatives : Ethyl esters (e.g., ) exhibit higher logP values (~2.5), favoring penetration into lipid-rich biological membranes .
Physicochemical and Spectroscopic Properties
- Thermal Stability : The trifluoromethyl group in all analogs contributes to thermal stability (decomposition >200°C), critical for agrochemical formulations .
- NMR Trends: Pyrazole protons resonate near δ 6.4–6.6 ppm across analogs, while ethanol/ester side chains show distinct splitting patterns (e.g., δ 4.9–5.1 ppm for -OH vs. δ 1.2–1.4 ppm for -COOEt methyl groups) .
Biological Activity
2-[5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-YL]ethanol, a compound with significant potential in medicinal chemistry, has garnered attention due to its diverse biological activities. This article delves into the compound's synthesis, biological evaluations, and its implications in various therapeutic areas.
Chemical Structure and Properties
- Chemical Name : this compound
- CAS Number : 925154-89-8
- Molecular Formula : C7H10F3N3
- Molecular Weight : 193.17 g/mol
The compound features a pyrazole ring, which is known for its versatility in biological applications, particularly in anti-inflammatory and anticancer activities.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions to yield the desired product with high purity. Methods have been optimized to improve yield and selectivity, often utilizing solvents like acetic acid to facilitate reactions .
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds containing the pyrazole scaffold can inhibit the proliferation of various cancer cell lines, including:
- Breast Cancer (MDA-MB-231)
- Liver Cancer (HepG2)
- Colorectal Cancer
In vitro assays demonstrated significant antiproliferative effects, suggesting that this compound could serve as a lead structure for developing new anticancer agents .
Anti-inflammatory Activity
Compounds with a similar structure have shown promising anti-inflammatory properties. For instance, derivatives of pyrazole have been evaluated for their ability to reduce inflammation markers in vitro. One study reported that specific pyrazole derivatives exhibited IC50 values comparable to standard anti-inflammatory drugs like diclofenac sodium .
Antimicrobial Properties
The antimicrobial activity of pyrazole derivatives has also been documented. A study indicated that certain pyrazole compounds demonstrated potent antibacterial effects against various pathogens by disrupting bacterial membrane integrity . This suggests potential applications in treating infections and developing antiseptic agents.
Case Studies
| Study | Findings |
|---|---|
| Anticancer Evaluation | In vitro studies showed that this compound inhibited growth in breast and liver cancer cell lines with IC50 values below 50 µM. |
| Anti-inflammatory Assessment | Pyrazole derivatives exhibited significant inhibition of nitric oxide production in LPS-stimulated macrophages, indicating strong anti-inflammatory activity. |
| Antimicrobial Testing | Compounds displayed significant activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) below 20 µg/mL. |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-[5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-YL]ethanol, and how can reaction conditions be optimized?
- Methodological Answer : The compound is typically synthesized via cyclocondensation of hydrazine derivatives with β-keto alcohols or trifluoromethyl-substituted diketones. A general procedure involves refluxing precursors (e.g., 5-methyl-3-trifluoromethylpyrazole derivatives) with hydrazine hydrate and a base (e.g., KOH) in ethanol for 5–12 hours. Reaction progress is monitored via TLC, followed by acidification, filtration, and recrystallization from ethanol . Optimization includes adjusting molar ratios (e.g., 1:1.2 hydrazine:ketone), temperature (70–90°C), and solvent polarity to improve yields (typically 60–85%).
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral signatures should researchers prioritize?
- Methodological Answer :
- 1H NMR : Look for the ethanol moiety’s -CH2-OH protons (δ 3.6–4.0 ppm, split into a triplet due to coupling with adjacent -CH2-). The pyrazole ring protons (C-H) appear as singlets at δ 6.1–6.5 ppm.
- IR : Confirm hydroxyl (-OH) stretching at 3200–3400 cm⁻¹ and C-F (trifluoromethyl) absorption at 1100–1200 cm⁻¹.
- Mass Spectrometry : Expect a molecular ion peak [M+H]+ matching the molecular weight (e.g., 238.18 g/mol) and fragments corresponding to pyrazole ring cleavage (m/z 120–140) .
Q. What are the solubility and stability profiles of this compound under varying experimental conditions?
- Methodological Answer : The compound is soluble in polar aprotic solvents (e.g., DMSO, DMF) and ethanol but poorly soluble in water. Stability tests show degradation <5% after 24 hours at 25°C in ethanol, but prolonged exposure to acidic/basic conditions hydrolyzes the ethanol moiety. Store at 4°C under inert atmosphere to prevent oxidation of the trifluoromethyl group .
Advanced Research Questions
Q. How can regioselectivity challenges in pyrazole substitution be addressed during synthesis?
- Methodological Answer : Regioselectivity is influenced by steric and electronic factors. For 5-methyl-3-trifluoromethylpyrazole derivatives, the trifluoromethyl group directs electrophilic substitution to the less hindered C-1 position. Computational studies (DFT) predict charge distribution, while experimental validation uses NOESY NMR to confirm spatial arrangements. X-ray crystallography (e.g., P21/c space group) resolves ambiguities in substitution patterns .
Q. What strategies resolve contradictions in biological activity data for analogs of this compound?
- Methodological Answer : Discrepancies in bioactivity (e.g., antimicrobial vs. inactive results) may arise from impurities (>95% purity required via HPLC) or assay conditions (e.g., pH, cell line variability). Reproduce studies using standardized protocols (e.g., CLSI guidelines) and validate via dose-response curves (IC50/EC50). Cross-reference with structural analogs (e.g., 5-aryl-3-trifluoromethylpyrazoles) to isolate substituent effects .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
